
3-((1-(2-(Thiophen-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-((1-(2-(Thiophen-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C16H16N4O2S and a molecular weight of 328.39. It is a thiophene-based analog, which are known to be biologically active compounds .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a piperidine ring, a pyrazine ring, and a nitrile group. The thiophene ring is a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Drug Design and Pharmaceutical Applications
Piperidine derivatives, such as the one , are crucial in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and play a significant role in drug design due to their biological activity . This compound could be investigated for its potential as a pharmacophore, the part of a molecule responsible for its biological effects, in the development of new drugs.
Biological Activity and Therapeutic Potential
The piperidine moiety is known for its wide range of biological activities. Compounds containing piperidine structures have been studied for their antibacterial, antifungal, and anti-inflammatory properties . Research into the specific biological activities of this compound could lead to the discovery of new therapeutic agents.
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a fundamental aspect of organic chemistry and pharmaceuticals. The synthesis of new heterocyclic compounds using this molecule as a starting point or intermediate could be explored. This includes the potential for creating novel imidazole-containing compounds, which have a broad range of chemical and biological properties .
Protein Degradation Research
The compound could be investigated for its use in targeted protein degradation research. It may serve as a linker or a modulator in the development of PROTACs (proteolysis-targeting chimeras), which are molecules designed to induce the degradation of specific proteins .
properties
IUPAC Name |
3-[1-(2-thiophen-3-ylacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c17-9-14-16(19-5-4-18-14)22-13-2-1-6-20(10-13)15(21)8-12-3-7-23-11-12/h3-5,7,11,13H,1-2,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNUNBCYZWWSJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

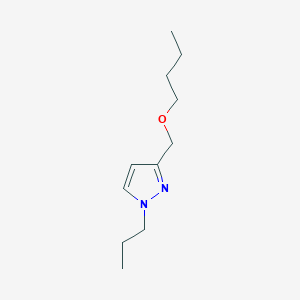
![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2929199.png)
![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2929200.png)
![[1-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2929202.png)
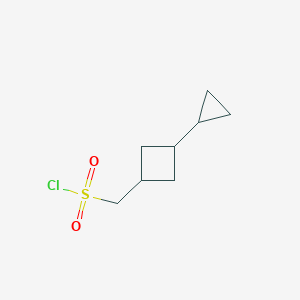
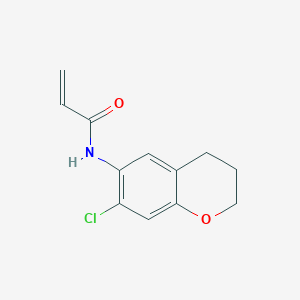
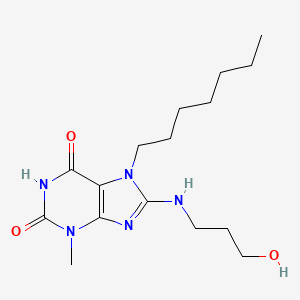
![Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamothioylcarbamoyl]benzoate](/img/structure/B2929208.png)
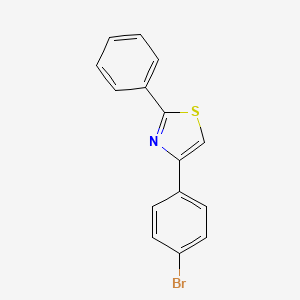

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2929214.png)
![(E)-4-(Dimethylamino)-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-enamide](/img/structure/B2929215.png)
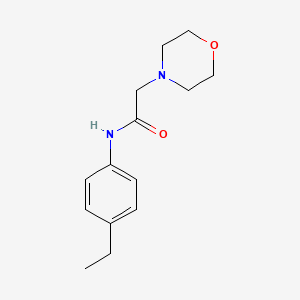
![4-[({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid](/img/structure/B2929219.png)